molecular formula C17H14N4O5 B3830086 2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide CAS No. 5225-74-1

2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

Cat. No. B3830086
CAS RN: 5225-74-1
M. Wt: 354.32 g/mol
InChI Key: QUPSDTXWVKWESU-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a useful research compound. Its molecular formula is C17H14N4O5 and its molecular weight is 354.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is 354.09641956 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-10-4-2-3-5-14(10)26-9-15(22)19-20-16-12-8-11(21(24)25)6-7-13(12)18-17(16)23/h2-8,18,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPSDTXWVKWESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420540
Record name 2-(2-methylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide

CAS RN

5225-74-1
Record name 2-(2-methylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(2-methylphenoxy)-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

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